

# A Comparative Guide to the X-ray Crystallography of Nitropyrimidine Derivatives

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## Compound of Interest

Compound Name: 2-Methyl-5-nitropyrimidin-4(1H)-one

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This guide provides an objective comparison of the structural data of various nitropyrimidine derivatives determined by single-crystal X-ray crystallography. The precise knowledge of the three-dimensional atomic arrangement in these molecules is crucial for understanding their chemical properties, biological activities, and for the rational design of new therapeutic agents.

## Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for selected nitropyrimidine derivatives, offering a basis for structural comparison. Understanding these parameters is fundamental to interpreting the crystal packing and intermolecular interactions that dictate the solid-state properties of these compounds.

A notable example is the crystal structure of N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. In this structure, the pyrimidine ring is not planar with the two phenyl rings, exhibiting dihedral angles of 66.09 (12)° and 71.39 (13)° respectively. The angle between the two phenyl rings themselves is 44.05 (14)°[1]. This twisting is a critical conformational feature influencing the molecule's overall shape and potential receptor interactions.

Table 1: Crystallographic Data and Structure Refinement for N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine[1]

Parameter	Value
Crystal Data	
Chemical formula	C <sub>18</sub> H <sub>17</sub> N <sub>5</sub> O <sub>2</sub>
Molar Mass ( g/mol )	335.37
Crystal system	Monoclinic
Space group	P2 <sub>1</sub> /c
a (Å)	10.794 (2)
b (Å)	7.0019 (14)
c (Å)	23.650 (6)
β (°)	109.02 (3)
Volume (Å <sup>3</sup> )	1689.8 (6)
Z	4
Radiation type	Mo Kα
Temperature (K)	293
Crystal size (mm)	0.50 × 0.12 × 0.10
Data Collection	
Diffractometer	Bruker APEX-II CCD
Refinement	
R[F <sup>2</sup> > 2σ(F <sup>2</sup> )]	0.074
wR(F <sup>2</sup> )	0.146
S (Goodness-of-fit)	1.05
Reflections collected	3843
Independent reflections	3843
Parameters	228

Other nitropyrimidine derivatives, such as 2,4-diamino-5-nitropyrimidine, are also of significant interest due to their biological activities, including high preferential binding to the dihydrofolate reductase enzyme[2][3]. While full crystallographic data for this specific compound is not detailed in the provided search results, its molecular formula is  $C_4H_5N_5O_2$  and its molecular weight is 155.11 g/mol [2][3]. The structural elucidation of this and related compounds is essential for understanding their mechanism of action.

## Experimental Protocols

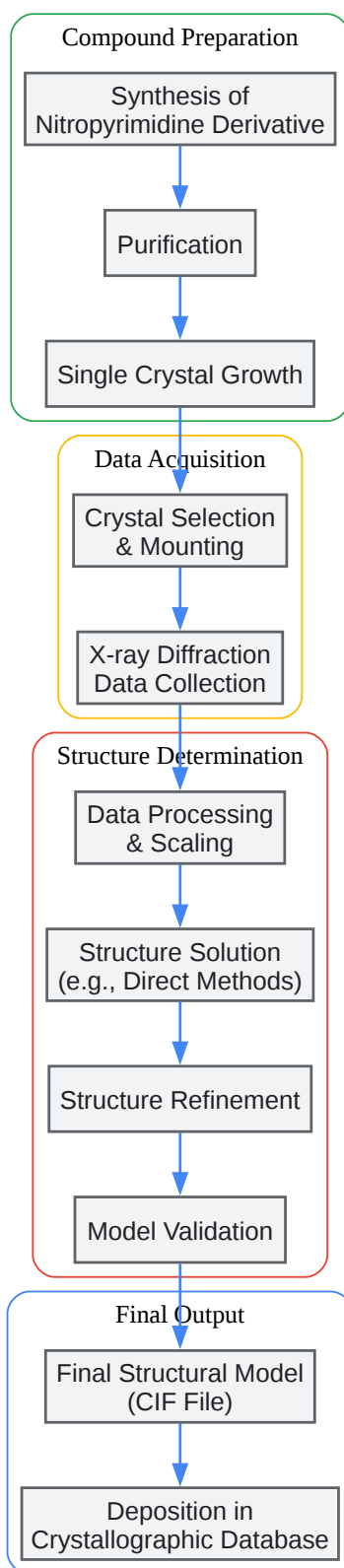
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires meticulous execution. The general protocol followed for the analysis of nitropyrimidine derivatives is outlined below.

- 1. Crystal Growth and Selection:** High-quality single crystals are paramount for successful X-ray diffraction analysis[4]. The process begins with the synthesis of the nitropyrimidine compound[1][5]. Crystallization is then typically achieved through slow evaporation of a saturated solution, cooling of a solution, or vapor diffusion[6]. The ideal solvent is one in which the compound is moderately soluble[6]. The resulting crystals are examined under a microscope, and a single, transparent crystal with no visible flaws and dimensions of approximately 0.25 mm is selected for analysis[4].
- 2. Data Collection:** The selected crystal is mounted on a goniometer head and placed in a diffractometer. For organic compounds like nitropyrimidine derivatives, data is often collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source, such as Mo  $K\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ )[1]. The crystal is cooled, often to 293 K or lower, to minimize thermal vibrations and radiation damage[1]. The instrument then rotates the crystal in the X-ray beam, and a series of diffraction patterns, containing thousands of reflections, are collected at different orientations[7].
- 3. Structure Solution and Refinement:** Once the data is collected, the intensities of the reflections are integrated and corrected for various experimental factors. The resulting data is used to solve the crystal structure. This is typically achieved using direct methods, which provide an initial electron density map[7]. From this map, the positions of the atoms can be determined.

The initial atomic model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (S)[1].

## Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of a nitropyrimidine derivative.



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General workflow for X-ray crystallography.

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